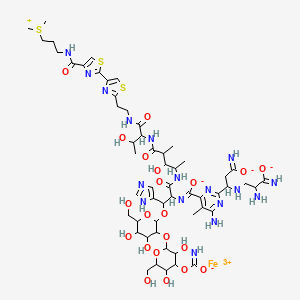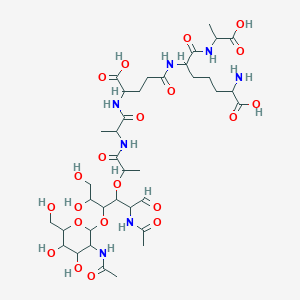
Thiobinupharidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobinupharidine is a member of quinolizines.
Scientific Research Applications
Structural Analysis and Spectroscopic Properties
The spectroscopic properties of thiobinupharidine have been extensively studied, revealing insights into its structure and relative configuration. These studies include comparisons with its isomer, neothiobinupharidine, and investigations into its crystal structure. Thiobinupharidine dihydrobromide dihydrate has been analyzed, revealing that the crystals are orthorhombic with specific spatial dimensions. This research helps in understanding the physical and chemical nature of thiobinupharidine (Wróbel et al., 1973).
Hemiaminals Reduction
The process of hydride reduction of hemiaminals of thiobinupharidine has been explored in ethanol solution. This research provides insights into the steric course of reduction at specific carbon positions in the thiobinupharidine molecule, contributing to a deeper understanding of its chemical behavior and potential applications (Martin et al., 1974).
Stereochemistry and Nuclear Magnetic Resonance Studies
Studies on thiobinupharidine also include the examination of its stereochemistry using carbon-13 nuclear magnetic resonance (NMR) spectroscopy. This research provides valuable information on the molecular structure and arrangement of atoms within the thiobinupharidine molecule, crucial for understanding its potential biomedical applications (Cybulski & Wojtasiewicz, 1984).
Isolation from Nuphar Luteum
Research into the isolation of sulfur-containing alkaloids from Nuphar luteum, including thiobinupharidine, provides foundational knowledge for the extraction and potential therapeutic uses of these compounds. The isolation techniques and the identification of these alkaloids contribute to our understanding of the biodiversity of pharmacologically active compounds (Lalonde & Wong, 1972).
properties
CAS RN |
30343-72-7 |
|---|---|
Product Name |
Thiobinupharidine |
Molecular Formula |
C30H42N2O2S |
Molecular Weight |
494.7 g/mol |
InChI |
InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
WBMOHCBEBDKSBI-JYZUVFRYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3(C2)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Canonical SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)




